molecular formula C10H7FO B1599743 1-Fluoronaphthalen-2-ol CAS No. 51417-63-1

1-Fluoronaphthalen-2-ol

Cat. No. B1599743
CAS RN: 51417-63-1
M. Wt: 162.16 g/mol
InChI Key: UZUCMBNQFISSPB-UHFFFAOYSA-N
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Description

1-Fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H7FO and a molecular weight of 162.16 . It is used in various fields of chemistry, including as a building block for benzene compounds .


Synthesis Analysis

A Validated RP-HPLC Method has been developed for the Analysis of 1-Fluoronaphthalene and Its Process-Related Impurities . The method is found to be having linearity in the concentration of 0.075–5.000 μg/mL, 0.150–5.000 μg/mL, 0.3125–5.000 μg/mL and 0.3125–5.000 μg/mL for 1-aminonaphthalene, 1-nitronaphthalene, naphthalene and 2-fluoronaphthalene, respectively .


Molecular Structure Analysis

The molecular structure of 1-Fluoronaphthalen-2-ol can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . The compound is reported to crystallize in monoclinic system in space group P21/n .


Physical And Chemical Properties Analysis

1-Fluoronaphthalen-2-ol is a colorless, combustible liquid, which is insoluble in water . It has unique photo physical and chemical properties . These characteristics make them the most studied group of organic compounds. Naphthalene dyes have rigid plane and large π-electron conjugation. Therefore they have high quantum yield and excellent photostability .

Scientific Research Applications

Metabolic Studies

1-Fluoronaphthalene's metabolism by Cunninghamella elegans has been studied, revealing insights into fungal monooxygenase-epoxide hydrolase systems. It was found that C. elegans oxidizes 1-fluoronaphthalene predominantly at specific positions, forming various metabolites like trans-dihydroxy-dihydro-1-fluoronaphthalene and hydroxylated derivatives. The study highlights the stereoselectivity and the influence of a fluoro substituent in the metabolism of 1-fluoronaphthalene (Cerniglia, Miller, Yang, & Freeman, 1984).

Chemical Synthesis and Catalysis

A study demonstrated that 1-fluoronaphthalene, when reacted with phenethylmagnesium chloride and catalytic transition metal catalysts, leads to the formation of 1-(1-phenethyl)naphthalene via rearrangement. This process indicates the potential of 1-fluoronaphthalene in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions (Guo et al., 2006).

Analytical Chemistry

1-Fluoronaphthalene has been applied in analytical chemistry, particularly in fluorescence sensing. A chiral 1,8-diacridylnaphthalene-derived fluorosensor has been used for the enantioselective sensing of a variety of chiral carboxylic acids, including amino acids and halogenated carboxylic acids. The use of 1-fluoronaphthalene derivatives in fluorescence titration experiments exhibits potential in the selective detection of these compounds (Mei & Wolf, 2004); (Wolf, Liu, & Reinhardt, 2006).

Materials Science

1-Fluoronaphthalene's properties are significant in materials science, particularly in the context of its molecular structure and behavior. Studies on microwave spectra and thermal expansion properties of 1-fluoronaphthalene and its derivatives contribute to understanding the material properties influenced by the fluorine substitution in naphthalene derivatives (Carey, Sun, & Kukolich, 2014); (Meresse, Haget, Filhol, & Chanh, 1979).

Environmental and Health Research

1-Fluoronaphthalene and its analogs have been used in studies related to environmental and health research. The analysis of 1-fluoronaphthalene's impurities and their effects on various biological systems provides insights that are crucial for assessing the safety of substances and their manufacturing processes (Karagiannidou, Bekiari, & Vastardi, 2015).

Safety And Hazards

1-Fluoronaphthalen-2-ol is classified as a skin irritant, and it may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-fluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUCMBNQFISSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454942
Record name 1-fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoronaphthalen-2-ol

CAS RN

51417-63-1
Record name 1-fluoronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-fluoronaphthalen-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
PA Zaikin, OT Dyan, DV Evtushok… - European Journal of …, 2017 - Wiley Online Library
… The solvent-free fluorination of 2a with an equimolar quantity of F-TEDA-BF 4 resulted in the formation of 1-fluoronaphthalen-2-ol (3a) and 1,1-difluoro-2(1H)-naphthalenone (4a) in 29 …
MRP Heravi - Journal of Fluorine Chemistry, 2008 - Elsevier
… 1-Fluoronaphthalen-2-ol (2) was purified by column chromatography on silica gel using a mixture of petroleum ether-ethyl acetate (10:2) as an eluent. mp 71 C (Ref. [13] mp 71–73 C), 1 …
Number of citations: 37 www.sciencedirect.com
RV Andreev, GI Borodkin, VG Shubin - Russian journal of organic …, 2009 - Springer
… , 1-fluoronaphthalen-2-ol (XXXI). The yield of ketone XXXII was 27% in the reaction with … with NFSI under solventfree conditions yields 1-fluoronaphthalen-2-ol (XXXI) as the major …
Number of citations: 18 link.springer.com
D Wang, Z Yuan, Q Liu, P Chen… - Chinese Journal of …, 2018 - Wiley Online Library
A novel decarboxylative fluorination process has been developed for the synthesis of ortho‐hydroxy/amino arylfluorides from salicylic acid analogs, in which the ortho‐hydroxy/amino …
Number of citations: 23 onlinelibrary.wiley.com

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